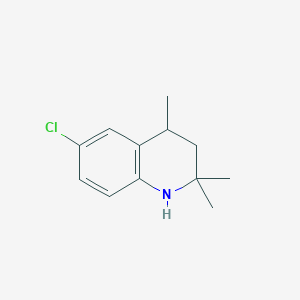
6-Chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline” is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are widely found throughout nature and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The quinoline nucleus is present in numerous biological compounds, exhibiting a wide range of biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years due to their pharmaceutical and biological activities . Various synthetic approaches have been developed, focusing on the synthesis of quinolin-2,4-dione derivatives and their utility in the synthesis of fused ring systems . The synthetic methodology of quinoline derivatives involves chemical modifications, resulting in improved therapeutic effects .Molecular Structure Analysis
Quinoline-2,4-dione, a derivative of quinoline, displays different tautomeric forms between the carbonyl groups, CH 2 -3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinoline derivatives exhibit a wide variety of chemical reactions. For instance, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
Quinoline is a white or colorless solid that is highly soluble in water and other polar solvents . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .科学的研究の応用
Photovoltaic Properties
6-Chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline derivatives exhibit significant photovoltaic properties, as demonstrated in studies involving organic-inorganic photodiode fabrication. These derivatives show potential in photovoltaic applications due to their rectification behavior and photovoltaic properties under both dark and illuminated conditions, making them suitable for use in photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
Optical Properties
Research on the structural and optical properties of this compound derivatives, like Ph-HPQ and Ch-HPQ thin films, indicates their relevance in photonics. These compounds, when in thin-film form, display specific optical properties such as absorption parameters and electron transition types, which are critical for applications in optoelectronics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antioxidant and Stabilizer Research
Studies on the oxidation products of the antidegradant ethoxyquin, a compound related to this compound, have shown its role as an effective antioxidant and stabilizer. This research is particularly relevant in the field of polymer stabilization, where understanding the oxidation mechanisms and products of such compounds is crucial (Taimr, Prusíková, & Pospíšil, 1991).
Synthesis and Chemical Transformations
Efficient synthesis and chemical transformations of this compound derivatives have been explored for their pharmacological potential. These synthetic pathways contribute to the development of new compounds with interesting pharmacological activities (Kravchenko et al., 2006).
Inhibition of Oxidation
Compounds in the series of hydrogenated quinolines, including derivatives of this compound, have been shown to inhibit the oxidation of β-carotene effectively. This finding is significant for the development of antioxidants in various applications (Kasaikina, Gagarina, Ivanov, Rozantsev, & Emanuel, 1975).
Electrosynthesis
Research into the electrosynthesis of this compound derivatives has opened new avenues for synthesizing complex organic compounds. This method is pivotal for the advancement of synthetic organic chemistry and the development of novel pharmaceuticals (Batanero & Barba, 2003).
作用機序
特性
IUPAC Name |
6-chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-6,8,14H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTLDFGBJHDENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2)Cl)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate](/img/structure/B2627985.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2627987.png)
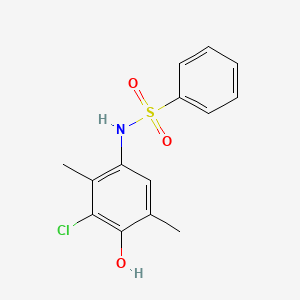
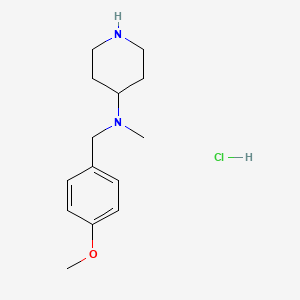
![N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2627995.png)
![4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide](/img/structure/B2627996.png)
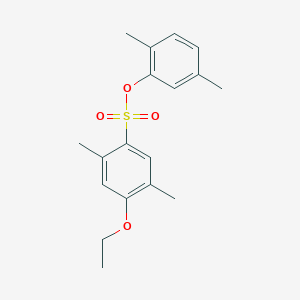
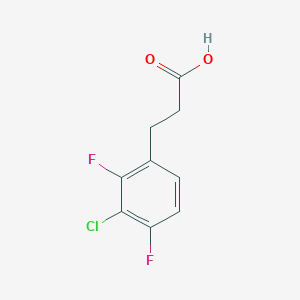
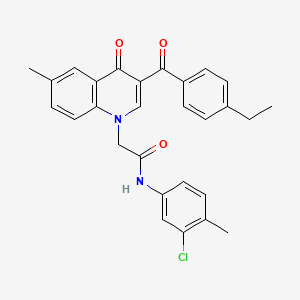
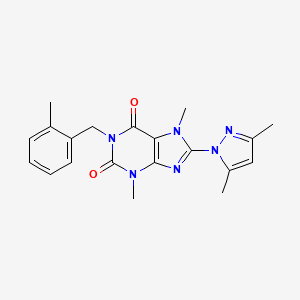
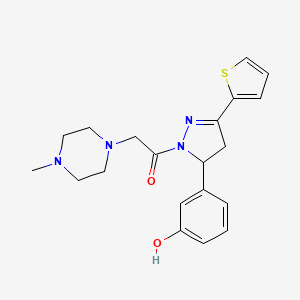
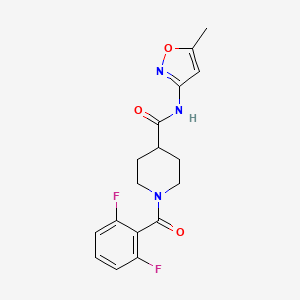
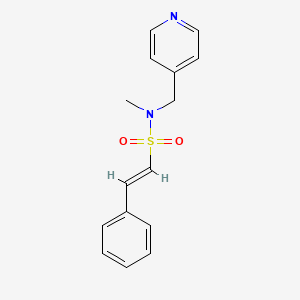
![1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(benzylsulfanyl)-1H-imidazole](/img/structure/B2628007.png)